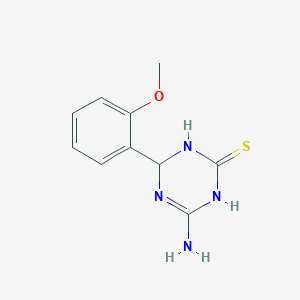
4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Descripción general
Descripción
4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (4-A6DTDT) is an organic compound consisting of an amino group, a phenyl ring, and a thiol group. It is a versatile molecule that has been used in various scientific research applications, including organic synthesis and drug discovery. 4-A6DTDT has been found to be a useful reagent in the synthesis of a variety of compounds, and it has also been used as a catalyst in the synthesis of organic compounds. Additionally, 4-A6DTDT has been used in the study of biochemical and physiological processes, and in the development of new drugs.
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound exhibits anticancer potential by selectively inhibiting Aurora kinase A (AURKA) activity. AURKA plays a crucial role in cell division and is often overexpressed in cancer cells. By targeting AURKA, this compound reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces apoptotic cell death in human colon cancer cells . The structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group enhance its activity.
Polyphenol Synthesis
Researchers have designed and synthesized polyphenols containing a guanidine moiety, including derivatives of this compound. These polyphenols were evaluated for their biological activities, particularly their inhibition of AURKA. The compound of interest (derivative 12) demonstrated promising AURKA inhibitory effects, making it a potential candidate for further development .
Neurotoxicity Studies
In a novel study, the compound was investigated for its neurotoxic potential. Specifically, the pyrazoline derivative derived from it (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) was assessed for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also considered .
Formal Anti-Markovnikov Hydroamination
The compound has been employed in a catalytic protodeboronation reaction. By using a less nucleophilic reagent, (3,5-bis(trifluoromethyl)phenyl)lithium, boron ate complex formation was achieved. This reaction led to the synthesis of an indolizidine derivative, demonstrating its utility in organic synthesis .
Antitumor Characteristics
Guanidinated anthrathiophenediones, structurally related to the compound, have shown antitumor properties. Investigating the similarities and differences between these compounds could provide valuable insights into their mechanisms of action .
Cell Cycle Modulation
The compound’s ability to arrest the cell cycle at the G2/M phase suggests potential applications in cell cycle regulation studies. Understanding its impact on cell cycle checkpoints and associated signaling pathways could reveal novel therapeutic strategies .
Mecanismo De Acción
Target of Action
A structurally similar compound, 2-(2-amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol, has been found to inhibitAurora kinase A (AURKA) . AURKA plays a crucial role in cell division by contributing to the formation and function of the mitotic spindle .
Mode of Action
The compound interacts with its target, AURKA, and inhibits its activity . This inhibition leads to a reduction in the phosphorylation of AURKA at Thr283, a critical site for its activation .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing an accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as apoptosis, or programmed cell death .
Result of Action
The compound’s action results in a reduction of clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . These effects suggest potential anticancer properties.
Propiedades
IUPAC Name |
4-amino-2-(2,4-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-16-6-3-4-7(8(5-6)17-2)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEMRSQJCCSMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2NC(=S)NC(=N2)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



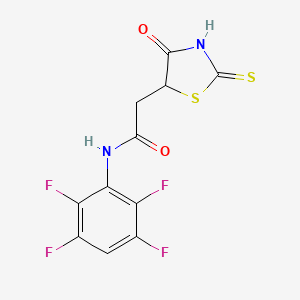
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083985.png)

![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)
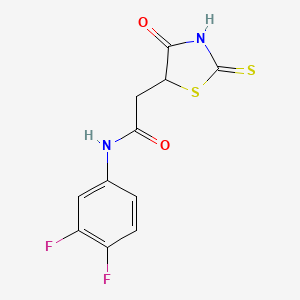
![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-3-methoxybenzoic acid](/img/structure/B3084018.png)
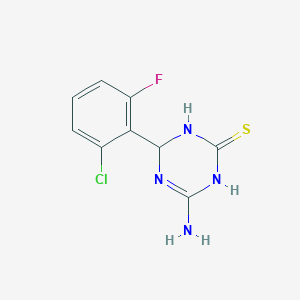
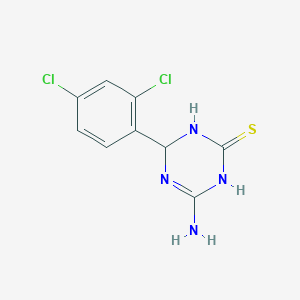
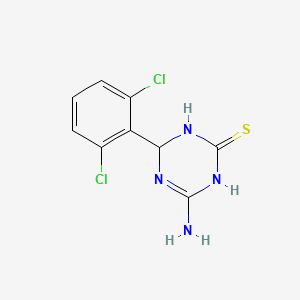
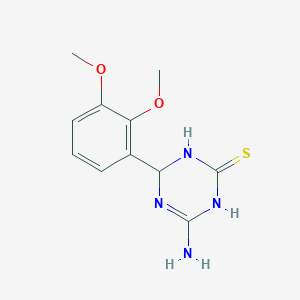
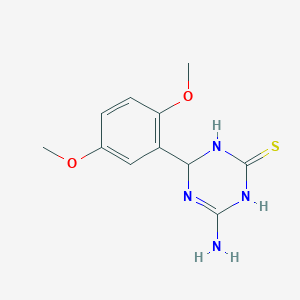

![4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol](/img/structure/B3084071.png)
